2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is an organic compound that features a dichlorophenoxy group and a naphthothiazole moiety
Mechanism of Action
Target of Action
The primary targets of this compound are potassium channels , specifically KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the electrical potential across the cell membrane and regulating cellular processes such as signal transduction .
Mode of Action
The compound acts as a potassium channel activator . It binds to these channels and increases their activity, leading to enhanced potassium ion flow across the cell membrane . This results in hyperpolarization of the cell membrane, which can affect various cellular processes .
Biochemical Pathways
The activation of potassium channels by this compound leads to an increase in endothelium-derived hyperpolarizing factor (EDHF) responses . EDHF is involved in the regulation of vascular tone and blood pressure .
Pharmacokinetics
The compound has good pharmacokinetic properties . It is soluble in DMSO, which suggests it could be well-absorbed and distributed in the body . The compound is stable for up to 1 year when stored properly, and solutions in DMSO can be stored at -20°C for up to 2 months .
Result of Action
The activation of potassium channels and the subsequent increase in EDHF responses lead to a decrease in blood pressure . In cell studies, the compound has been shown to reduce cell viability and proliferation, trigger apoptosis, and increase the percentage of cells in the G0/G1 phase . It also activates caspase 3 and reduces Akt phosphorylation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability can be affected by light, temperature, and storage conditions . Its efficacy can be influenced by the concentration of the compound and the presence of other substances that may interact with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with naphtho[2,1-d]thiazole derivatives. The reaction conditions often include the use of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.
Naphtho[2,1-d]oxazole derivatives: Compounds with similar structural features and potential bioactivity.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is unique due to its combination of a dichlorophenoxy group and a naphthothiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2S/c20-12-6-8-16(14(21)9-12)25-10-17(24)23-19-22-15-7-5-11-3-1-2-4-13(11)18(15)26-19/h1-9H,10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVUMZTZBPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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